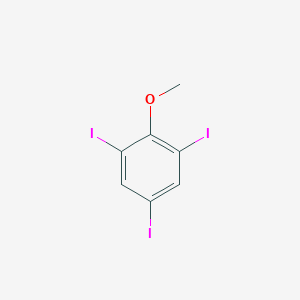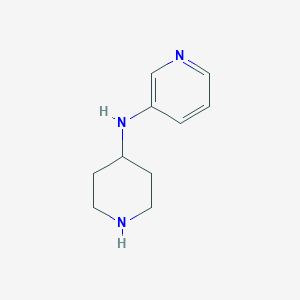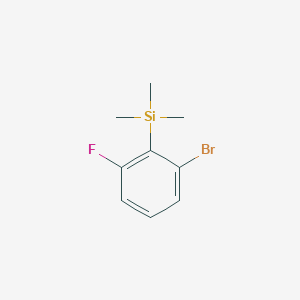
1-Bromo-3-fluoro-2-(trimethylsilyl)benzene
Overview
Description
“1-Bromo-3-fluoro-2-(trimethylsilyl)benzene” is a derivative of benzene. It has a molecular formula of C9H12BrFSi and a molecular weight of 247.18 . It is also known by other names such as (2-bromo-6-fluorophenyl)trimethylsilane .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12BrFSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 . This structure can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Reactivity
1-Bromo-3-fluoro-2-(trimethylsilyl)benzene is a compound used in various synthetic processes. It serves as a starting material or intermediate in several reactions:
Benzyne Precursors and Luminescent Materials : 1,2-Bis(trimethylsilyl)benzenes, derived from similar compounds, are crucial in synthesizing benzyne precursors and luminescent materials. These compounds undergo efficient, high-yield routes to functionalized derivatives, applicable in the synthesis of various organic compounds and materials (Reus et al., 2012).
Functionalized Vinylsilanes : Reacting with electrophiles like aldehydes, ketones, and nitriles, compounds similar to this compound can produce functionalized vinylsilanes. These compounds have applications in organic synthesis and could be used in the creation of various chemical products (Knockel & Normant, 1984).
Grignard Reagents : In reactions involving aryl bromides and magnesium, compounds like this compound can form Grignard reagents. These reagents are fundamental in organic synthesis, particularly in carbon-carbon bond formation (Klink et al., 2002).
Optical and Electronic Properties
This compound also finds use in the study of optical and electronic properties of organic compounds:
Luminescent Properties : Derivatives of similar compounds have been studied for their fluorescence properties, indicating potential applications in materials science, particularly in the development of luminescent materials (Zuo-qi, 2015).
Photovoltaic Materials : Alkynyl derivatives synthesized from trimethylsilyl-substituted alkynes, similar to this compound, have been investigated for their potential as photovoltaic materials. These compounds show promise in the development of new, efficient solar energy harvesting materials (Zhang et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(2-bromo-6-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRHCBNWZODKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



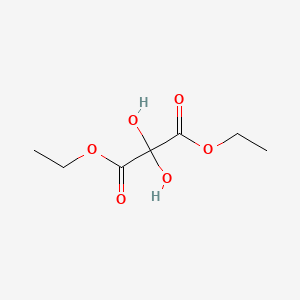
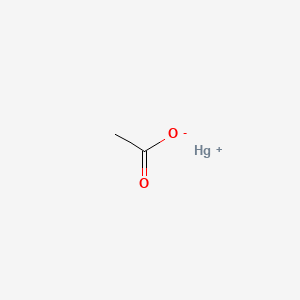

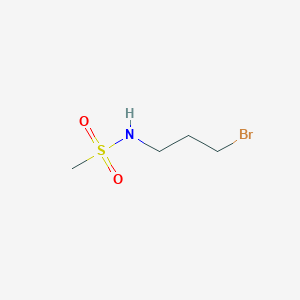
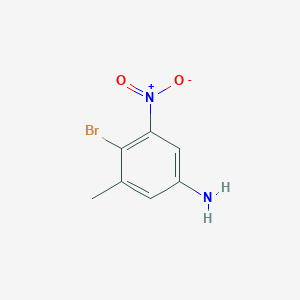

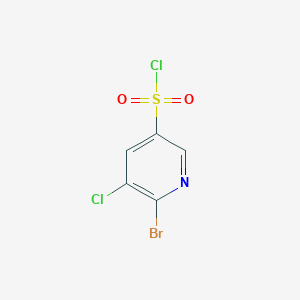

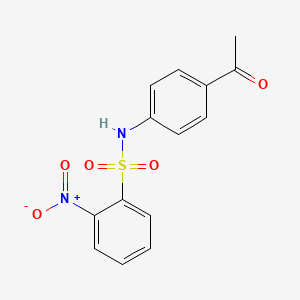
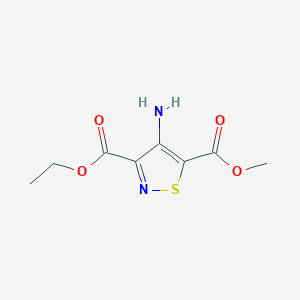
![1-cyclopropyl-6-fluoro-4-oxo-7-[4-(phenylcarbamoyl)piperazin-1-yl]quinoline-3-carboxylic Acid](/img/structure/B3275957.png)
